Tapentadol-d3 (hydrochloride) (CRM) Tapentadol-d3 (hydrochloride) (CRM) Tapentadol-d3 (CRM) is intended for use as an internal standard for the quantification of tapentadol. Tapentadol is an analytical reference material that is structurally categorized as an opioid. It is a µ-opioid receptor agonist (EC50 = 1.8 µM) and inhibits noradrenaline reuptake in rat single locus coeruleus neurons. It has been shown to suppress pain in animal models and in human clinical trials. This product is intended for research and forensic applications.

Brand Name: Vulcanchem
CAS No.: 1435782-38-9
VCID: VC0161402
InChI: InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1/i3D3;
SMILES: CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
Molecular Formula: C14H24ClNO
Molecular Weight: 260.82 g/mol

Tapentadol-d3 (hydrochloride) (CRM)

CAS No.: 1435782-38-9

Reference Standards

Cat. No.: VC0161402

Molecular Formula: C14H24ClNO

Molecular Weight: 260.82 g/mol

* For research use only. Not for human or veterinary use.

Tapentadol-d3 (hydrochloride) (CRM) - 1435782-38-9

Description Tapentadol-d3 (CRM) is intended for use as an internal standard for the quantification of tapentadol. Tapentadol is an analytical reference material that is structurally categorized as an opioid. It is a µ-opioid receptor agonist (EC50 = 1.8 µM) and inhibits noradrenaline reuptake in rat single locus coeruleus neurons. It has been shown to suppress pain in animal models and in human clinical trials. This product is intended for research and forensic applications.

CAS No. 1435782-38-9
Molecular Formula C14H24ClNO
Molecular Weight 260.82 g/mol
IUPAC Name 3-[(2R,3R)-2-methyl-1-[methyl(trideuteriomethyl)amino]pentan-3-yl]phenol;hydrochloride
Standard InChI InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1/i3D3;
Standard InChI Key ZELFLGGRLLOERW-RSOVORQTSA-N
Isomeric SMILES [2H]C([2H])([2H])N(C)C[C@H](C)[C@@H](CC)C1=CC(=CC=C1)O.Cl
SMILES CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
Canonical SMILES CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator